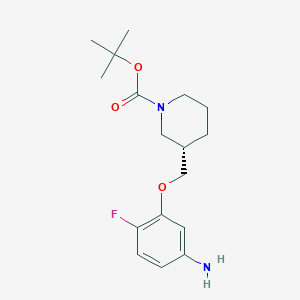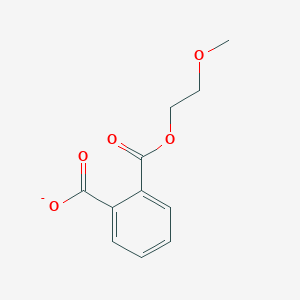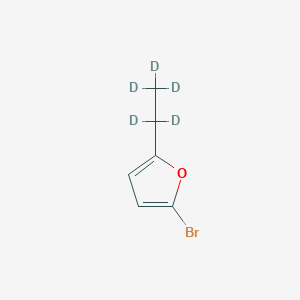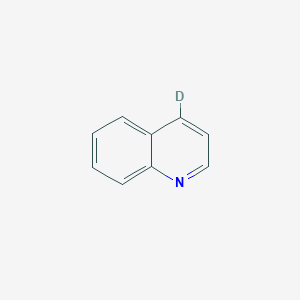
4-Deuterioquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-4-D is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-4-D can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method offers rapid synthesis with isolated yields up to 57% within 3 minutes.
Another method involves the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction includes an addition reaction and condensation reaction.
Industrial Production Methods
Industrial production of Quinoline-4-D often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Quinoline-4-D undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
科学的研究の応用
Quinoline-4-D has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Quinoline-4-D involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. Quinoline-4-D stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is particularly effective against bacterial infections.
類似化合物との比較
Quinoline-4-D can be compared with other quinoline derivatives such as:
4-Quinolone: Another important parent quinolone that exists in equilibrium with 4-hydroxyquinoline.
Quinoline-4-carboxylic acid: Known for its potent inhibitory effects on alkaline phosphatases.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV, similar to Quinoline-4-D.
Quinoline-4-D stands out due to its unique synthesis methods, broad range of applications, and specific mechanism of action.
特性
分子式 |
C9H7N |
|---|---|
分子量 |
130.16 g/mol |
IUPAC名 |
4-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i5D |
InChIキー |
SMWDFEZZVXVKRB-UICOGKGYSA-N |
異性体SMILES |
[2H]C1=CC=NC2=CC=CC=C12 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


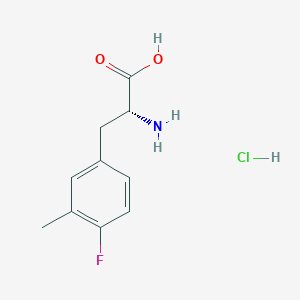
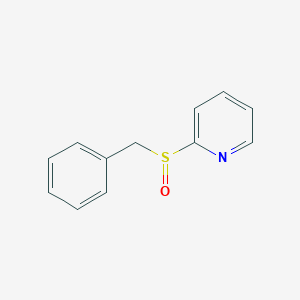


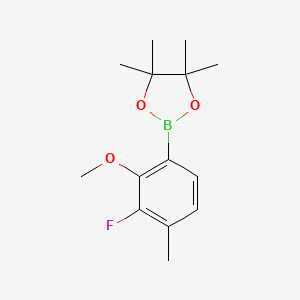
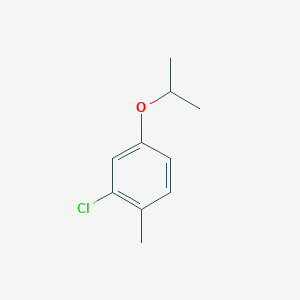
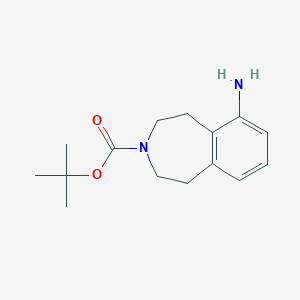
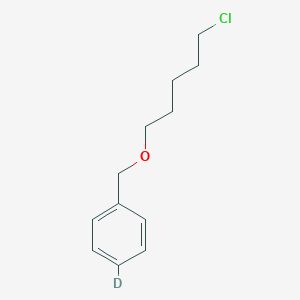
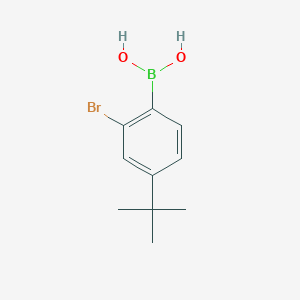
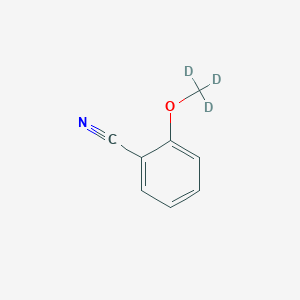
![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
